molecular formula C21H23N3O2S B2429902 N-([2,3'-bipyridin]-4-ylmethyl)-2,3,5,6-tetramethylbenzenesulfonamide CAS No. 2034247-21-5

N-([2,3'-bipyridin]-4-ylmethyl)-2,3,5,6-tetramethylbenzenesulfonamide

Cat. No.: B2429902
CAS No.: 2034247-21-5
M. Wt: 381.49
InChI Key: AOALYMMMVBWOMM-UHFFFAOYSA-N
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Description

N-([2,3’-bipyridin]-4-ylmethyl)-2,3,5,6-tetramethylbenzenesulfonamide is a complex organic compound that combines the structural features of bipyridine and benzenesulfonamide. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and materials science. The bipyridine moiety is known for its ability to coordinate with metal ions, making it useful in catalysis and coordination chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-2,3,5,6-tetramethylbenzenesulfonamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Metal catalysts such as palladium or platinum in the presence of oxidizing agents like hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Oxidized bipyridine derivatives.

    Reduction: Reduced bipyridine derivatives.

    Substitution: Various substituted sulfonamide derivatives.

Mechanism of Action

The mechanism of action of N-([2,3’-bipyridin]-4-ylmethyl)-2,3,5,6-tetramethylbenzenesulfonamide involves its ability to coordinate with metal ions through the bipyridine moiety. This coordination can influence various biochemical pathways and molecular targets, such as enzymes and receptors. The sulfonamide group may also interact with biological molecules, contributing to its overall activity .

Comparison with Similar Compounds

Uniqueness: N-([2,3’-bipyridin]-4-ylmethyl)-2,3,5,6-tetramethylbenzenesulfonamide is unique due to the combination of the bipyridine and sulfonamide moieties, which provides distinct chemical and biological properties. Its ability to coordinate with metals and participate in various chemical reactions makes it a versatile compound for research and industrial applications .

Properties

IUPAC Name

2,3,5,6-tetramethyl-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-14-10-15(2)17(4)21(16(14)3)27(25,26)24-12-18-7-9-23-20(11-18)19-6-5-8-22-13-19/h5-11,13,24H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOALYMMMVBWOMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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